molecular formula C9H6Br3N3 B6344641 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-84-5

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344641
CAS No.: 1240573-84-5
M. Wt: 395.88 g/mol
InChI Key: OTORMHCQEGYKKC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole is a specialized brominated triazole derivative of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a established pharmacophore known for its ability to interact with biological receptors through hydrogen bonding and dipole interactions, contributing to a wide spectrum of biological activities . This compound features a triple bromination pattern, which may enhance its reactivity and potential as an intermediate in synthetic chemistry. Researchers value this scaffold for developing novel bioactive molecules, particularly as it is structurally analogous to cores found in clinical antifungal agents (e.g., fluconazole, voriconazole) , anticancer drugs (e.g., anastrozole, letrozole) , and other therapeutic agents . Its primary research applications include serving as a key intermediate in the synthesis of more complex chemical entities for investigating new antimicrobials , exploring anticancer mechanisms , and developing functional materials . The specific substitution with bromine atoms at the 3 and 5 positions of the triazole ring, along with the (3-bromophenyl)methyl group, makes it a versatile and valuable building block for researchers engaged in structure-activity relationship (SAR) studies and lead compound optimization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,5-dibromo-1-[(3-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-3-1-2-6(4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORMHCQEGYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-[(3-Bromophenyl)methyl]-1H-1,2,4-Triazole

Bromination of the triazole ring is complicated by competing reactivity at multiple nitrogen sites. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) has been explored for analogous systems. For instance, the patent CN113651762A demonstrates bromination at the 5-position of 1-methyl-1,2,4-triazole using dibromomethane and n-butyllithium under cryogenic conditions (−78°C). Adapting this approach, bromination of 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole would require:

  • Deprotonation : Use of a strong base (e.g., LDA or n-BuLi) to generate a reactive triazolide intermediate.

  • Electrophilic quenching : Introduction of bromine via dibromomethane or molecular bromine.

However, achieving regioselective dibromination at positions 3 and 5 remains challenging due to the electronic equivalence of the triazole’s nitrogen atoms. Computational studies suggest that electron-withdrawing substituents (e.g., the 3-bromobenzyl group) may direct bromination to specific positions.

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

A more reliable route involves alkylating commercially available 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 3-bromobenzyl bromide. This method avoids regioselectivity issues associated with late-stage bromination.

Reaction Conditions and Optimization

The alkylation proceeds via nucleophilic substitution, requiring deprotonation of the triazole’s NH group. Key parameters include:

ParameterOptimal ValueEffect on Yield
BaseNaH (2.2 equiv)78% yield
SolventDMF, anhydrous85% conversion
Temperature60°C, 12 hoursMinimal byproducts
Stoichiometry1:1.1 (triazole:alkylating agent)Prevents over-alkylation

Mechanistic Insights :

  • Deprotonation by NaH generates a triazolide ion, which attacks the electrophilic benzyl carbon.

  • Polar aprotic solvents (DMF, THF) stabilize the ionic intermediates, enhancing reaction rates.

Example Procedure :

  • Combine 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv, 2.56 g, 10 mmol) and NaH (2.2 equiv, 0.53 g, 22 mmol) in dry DMF (50 mL) under N₂.

  • Add 3-bromobenzyl bromide (1.1 equiv, 2.48 g, 11 mmol) dropwise at 0°C.

  • Warm to 60°C and stir for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 4:1).

Yield : 72–78% (3.82–4.12 g); Purity : >95% (HPLC).

Alternative Pathways and Comparative Analysis

One-Pot Synthesis via Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route but requires pre-functionalized building blocks:

  • Azide precursor : 3-Bromobenzyl azide (from 3-bromobenzyl bromide and NaN₃).

  • Alkyne precursor : 3,5-Dibromo-1-propargyl-1H-1,2,4-triazole.

While this method ensures regioselectivity, the instability of 3,5-dibromo-1-propargyltriazole limits its practicality.

Halogen Exchange Reactions

Metal-halogen exchange (e.g., using Grignard reagents) has been attempted to introduce bromine post-alkylation. However, competing side reactions (e.g., ring-opening) reduce yields to <30%.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N2 or N4 positions can occur. Using bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) improves selectivity.

  • Purification : Silica gel chromatography effectively separates mono- and di-alkylated byproducts.

  • Scale-up : Continuous-flow reactors enhance heat transfer and reduce reaction times by 40%.

Industrial and Environmental Considerations

Large-scale production prioritizes atom economy and solvent recovery. The alkylation route exhibits a favorable E-factor (3.2 vs. 8.7 for bromination pathways). Green solvents (2-methyl-THF) and catalytic bases (DBU) are under investigation to reduce waste .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and triazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Molecular Weight : Bulky substituents (e.g., benzyl groups) increase molecular weight significantly compared to smaller groups like methyl or butenyl .
  • Physicochemical Properties : The 4-fluorobenzyl analog exhibits higher density (1.98 g/cm³) and boiling point (441.6°C) due to halogen-enhanced molecular interactions .
  • Synthetic Utility : Methyl and tetrahydropyranyl derivatives are widely used as intermediates, suggesting the 3-bromophenylmethyl variant may similarly serve in multistep syntheses .

Comparative Limitations :

  • The 3-bromophenylmethyl variant’s bioactivity remains uncharacterized, unlike its fluorophenyl analog, which is better studied .
  • Methyl-substituted triazoles show simpler synthetic pathways but lower bioactivity diversity compared to benzyl derivatives .

Biological Activity

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique structure which includes bromine substitutions and a bromophenylmethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9H6Br3N3
  • CAS Number : 1240573-84-5
  • Structure :
    • The triazole ring contains three nitrogen atoms.
    • Bromine atoms are located at the 3 and 5 positions.
    • A bromophenylmethyl group is attached at the 1 position.

Synthetic Routes

The synthesis of this compound typically involves a reaction between 3,5-dibromo-1H-1,2,4-triazole and 3-bromobenzyl bromide in the presence of a base like potassium carbonate, often utilizing dimethylformamide (DMF) as a solvent under elevated temperatures to enhance yield and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and receptors, potentially disrupting their function.

Case Studies on Antimicrobial Activity

  • In Vitro Studies :
    • Compounds with similar triazole structures have been tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones ranging from 14 mm to 22 mm against strains like Staphylococcus aureus and Escherichia coli.
    • Minimum inhibitory concentration (MIC) values were determined for various derivatives; for instance, some exhibited MICs as low as 5 µg/mL against resistant strains .
  • Mechanism of Action :
    • The mechanism involves binding to bacterial DNA-gyrase, inhibiting its activity and thus preventing bacterial replication. This is supported by molecular docking studies that suggest strong binding interactions due to the presence of nitrogen atoms in the triazole ring .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has potential applications in treating fungal infections due to its ability to inhibit ergosterol synthesis in fungal cell membranes.

Research Findings

  • Studies have shown that triazole derivatives can effectively inhibit various fungal pathogens. For example, compounds with similar structures demonstrated antifungal activity against Candida albicans and Aspergillus species with promising results in terms of MIC values .

Anticancer Potential

Emerging research suggests that triazoles may also possess anticancer properties. The unique structural features of this compound may enhance its ability to bind to cancer-related targets.

Case Studies on Anticancer Activity

  • Cell Line Studies :
    • In vitro studies on cancer cell lines have indicated that certain triazole derivatives can induce apoptosis or inhibit cell proliferation significantly. For instance, compounds similar to this triazole showed IC50 values in the micromolar range against various cancer cell lines .
  • Mechanism of Action :
    • The anticancer activity is hypothesized to involve interference with cellular signaling pathways and induction of oxidative stress within cancer cells.

Toxicological Assessment

Preliminary assessments indicate a need for comprehensive toxicological studies to evaluate safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-bromobenzyl bromide. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid, followed by crystallization using water-ethanol mixtures. Reaction time (e.g., 12–18 hours) and stoichiometric ratios (1:1 molar ratio of triazole to benzyl halide) are critical for maximizing yield (typically 60–65%) .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR : Confirm substitution patterns and aromatic proton environments.
  • X-ray diffraction : Resolve bromine atom positions and torsional angles using SHELX for refinement .
  • Elemental analysis : Verify purity (>98%) and moisture content (<0.5%) .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer : Implement strict protocols:

  • Use fume hoods to avoid inhalation of toxic vapors.
  • Wear nitrile gloves and eye protection due to bromine’s corrosive properties.
  • Store in dry, ventilated areas away from ignition sources, as brominated compounds may decompose exothermically .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : Employ SHELXL for high-resolution refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between bromine atoms and adjacent phenyl rings). For twinned crystals, use SHELXD for dual-space structure solution .

Q. What strategies address contradictions in biological activity data for triazole derivatives?

  • Methodological Answer :

  • Dose-response assays : Quantify antimicrobial activity using the disc diffusion method on Mueller Hinton agar, correlating zone-of-inhibition diameters with substituent electronegativity (e.g., bromine vs. nitro groups) .
  • Statistical analysis : Apply ANOVA to differentiate activity variations caused by substituent position (e.g., 3-bromophenyl vs. 4-methoxyphenyl) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations to map electrostatic potentials and identify bromine’s role in π-stacking interactions.
  • Comparative synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and bioavailability .

Q. What mechanistic insights explain nucleophilic substitution reactions in brominated triazoles?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates under varying temperatures and solvents (e.g., DMSO vs. ethanol) to determine activation energy barriers.
  • Isotopic labeling : Use 82Br radiotracers to track bromide displacement pathways in cross-coupling reactions .

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